

Application Note: A Streamlined Total Synthesis Protocol for Yashabushidiol A

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Compound of Interest

Compound Name: Yashabushidiol A

Cat. No.: B13415939

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Introduction

Yashabushidiol A is a naturally occurring diarylheptanoid that has garnered significant interest within the scientific community due to its promising biological activities. Isolated from the male flowers of *Alnus sieboldiana*, it has demonstrated notable anticancer properties against various human leukemia and melanoma cell lines. The scarcity of **Yashabushidiol A** from its natural source necessitates efficient and scalable synthetic routes to enable further investigation into its therapeutic potential and for the development of novel analogs. This document provides a detailed protocol for the total synthesis of **Yashabushidiol A**, based on the concise approach developed by Lee and coworkers, which employs a key desymmetric cyclization strategy.

Synthetic Strategy

The total synthesis of **Yashabushidiol A**, as outlined herein, commences from the readily available starting material, (2SR,4RS)-pentane-1,2,4,5-tetraol. The synthetic pathway is characterized by a desymmetric cyclization and a subsequent reduction of a meso-1,7-diarylheptanoid precursor to construct the core cis-2,6-disubstituted tetrahydropyran ring structure of the target molecule. This approach offers an efficient and stereocontrolled route to **Yashabushidiol A**.

Experimental Protocols

This section details the experimental procedures for the key steps in the total synthesis of **Yashabushidiol A**.

1. Synthesis of Intermediate 3

To a solution of (2SR,4RS)-pentane-1,2,4,5-tetraol (1) and PhCH(OMe)₂ in dry CH₂Cl₂ under an argon atmosphere, camphorsulfonic acid is added. The reaction mixture is stirred at room temperature for 12 hours. Following the reaction, the solvent is evaporated under high vacuum, and the resulting residue is purified by column chromatography to yield intermediate 3 as a white solid.

2. Synthesis of Intermediate 4

Intermediate 3 is converted to a tosylate, which is then reacted with a dithiane anion. The resulting mono-dithianated tosylate is further reacted to afford intermediate 4.

3. Desulfurization to Intermediate 5

Intermediate 4 undergoes desulfurization using red HgO and BF₃ etherate in 15% aqueous THF to yield the corresponding ketone, intermediate 5.

4. Deprotection to Intermediate 6

Compound 4 is dissolved in 80% acetic acid and heated at 60°C for 12 hours. After neutralization and extraction, the crude product is purified by column chromatography to afford intermediate 6 as a colorless oil.

5. Cyclization and Reduction to (±)-Diospongin A (Intermediate 7)

Intermediate 6 is treated with Me₃SiOTf, followed by Et₃SiH in a salt-ice bath for 15 minutes. This key transformation affords the cyclized product, (±)-diospongin A (7).

6. Synthesis of **Yashabushidiol A** (8)

An intermediate compound from the synthesis of diospongin A is subjected to debenzylidenation and reduction using a Pd(OH)₂/C catalyst to furnish **Yashabushidiol A**. In an alternative final step, debenzylidenation and desulfurization of an appropriate precursor can also yield **Yashabushidiol A**.

Data Presentation

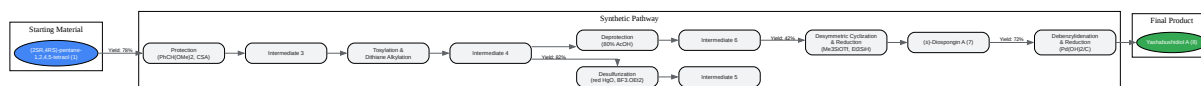
Table 1: Summary of Reaction Steps and Yields for the Total Synthesis of **Yashabushidiol A**

Step	Starting Material	Key Reagents and Conditions	Product	Yield (%)
1	(2SR,4RS)-pentane-1,2,4,5-tetraol (1)	PhCH(OMe) ₂ , camphorsulfonic acid, CH ₂ Cl ₂ , rt, 12 h	Intermediate 3	78
2	Intermediate 3	1. TsCl, py; 2. Dithiane, n-BuLi, THF	Intermediate 4	-
3	Intermediate 4	red HgO, BF ₃ ·OEt ₂ , 15% aq. THF	Intermediate 5	82
4	Intermediate 4	80% acetic acid, 60°C, 12 h	Intermediate 6	-
5	Intermediate 6	Me ₃ SiOTf, Et ₃ SiH, salt-ice bath, 15 min	(±)-Diospongin A (7)	42
6	Intermediate from Diospongin A synthesis	Pd(OH) ₂ /C	Yashabushidiol A (8)	72
Alt. 6a	Intermediate	Debenzylation	-	74
Alt. 6b	Intermediate	Desulfurization	Yashabushidiol A (8)	64

Table 2: Spectroscopic Data for Key Compounds

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	HRMS (m/z)
Intermediate 3	7.93 (4H, d, J = 7.6 Hz), 7.36 (4H, t, J = 8 Hz), 7.27-7.22 (5H, m), 7.17-7.15 (2H, m), 5.18 (1H, s), 3.84-3.80 (2H, m), 2.71-2.67 (8H, m), 2.46 (2H, dd, J = 14.8, 6.8 Hz), 2.05 (2H, dd, J = 15.2, 2.8 Hz), 1.92-1.90 (4H, m), 1.35-1.17 (2H, m)	141.6, 138.3, 128.7, 128.5, 127.9, 127.6, 125.9, 9.2, 72.9, 57.3, 50.6, 38.3, 27.63, 27.59, 24.75	[M+H] ⁺ calcd for C ₃₂ H ₃₆ O ₂ S ₄ : 581.1671; found: 581.1669
Yashabushidiol A (8)	Not explicitly provided in the snippet.	Not explicitly provided in the snippet.	Not explicitly provided in the snippet.

Mandatory Visualization



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Caption: Total Synthesis Workflow for **Yashabushidiol A**.

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